molecular formula C5H2BrF2N B6263670 2-bromo-3,4-difluoropyridine CAS No. 1807197-86-9

2-bromo-3,4-difluoropyridine

Cat. No.: B6263670
CAS No.: 1807197-86-9
M. Wt: 194
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3,4-difluoropyridine: is a heterocyclic aromatic compound that contains bromine and fluorine substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-3,4-difluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the nucleophilic substitution reaction where 3,4-difluoropyridine is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures to achieve high yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3,4-difluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

    Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed:

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Cross-Coupling Reactions: Biaryl compounds or other complex organic molecules.

    Reduction: 3,4-difluoropyridine or its derivatives.

Scientific Research Applications

Chemistry: 2-Bromo-3,4-difluoropyridine is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the agrochemical industry, this compound is investigated for its potential use in the development of new pesticides and herbicides. Its unique chemical properties can lead to the discovery of compounds with improved efficacy and environmental profiles .

Comparison with Similar Compounds

  • 2-Bromo-3,5-difluoropyridine
  • 2-Bromo-4,5-difluoropyridine
  • 2-Bromo-3-fluoropyridine

Comparison: 2-Bromo-3,4-difluoropyridine is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring. This positioning can influence the compound’s reactivity and the types of reactions it undergoes. For example, the presence of fluorine atoms at the 3 and 4 positions can affect the electron density of the ring and the reactivity of the bromine atom, making it distinct from other bromofluoropyridines .

Properties

CAS No.

1807197-86-9

Molecular Formula

C5H2BrF2N

Molecular Weight

194

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.